6,10,11-Triethylcarbonate Daunomycinone
Overview
Description
6,10,11-Triethylcarbonate Daunomycinone is a biochemical compound with the molecular formula C30H30O14 and a molecular weight of 614.55 . It’s used in proteomics research .
Physical And Chemical Properties Analysis
6,10,11-Triethylcarbonate Daunomycinone has a molecular weight of 614.55 and a molecular formula of C30H30O14 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis Techniques
- Daunomycinone, a component of the anthracycline group, has been synthesized through various methods, including benzamide directed ortho metalation, which leads to the A/B ring synthon of daunomycinone (Sibi, Altintaş, & Snieckus, 1984).
- Benzylic substitution in ring A of daunomycinone has been explored, converting daunomycinone into thiodaunomycinone and related deoxy analogs (Sallam, Whistler, & Cassady, 1985).
- Innovative synthesis methods have been developed, such as the use of 1,4-dipolar aryne cycloaddition strategy in anthracyclinone synthesis, leading to compounds like (±)-4-demethoxydaunomycinone (Khanapure & Biehl, 1991).
Biological and Medicinal Research
- Daunomycinone's biological effects and interactions with DNA have been studied, with a focus on its role in the anthracycline group of antibiotics obtained from Streptomyces peucetius (Tan et al., 1967).
- Research on new glycosides of daunomycinone and adriamycinone has shown significant biological activity in cultured cells and experimental tumors in mice (Arcamone et al., 1975).
- Studies have explored the microbial transformation of daunomycinone, leading to products like dihydrodaunomycinone with identifiable physicochemical characteristics (Karnetová et al., 1976).
Chemical Properties and Interactions
- Investigations into the one-electron reduction of daunomycin and its derivatives, including daunomycinone, have provided insights into their semiquinone free radicals and interactions with solvents (Schreiber et al., 1987).
- Studies on stereospecific epoxidation of anthracyclinones have led to products like 8(R)-methoxydaunomycinone, further expanding the understanding of daunomycinone's chemical behavior (Penco et al., 1980).
properties
IUPAC Name |
[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3-hydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O14/c1-6-39-27(34)42-18-13-30(37,14(4)31)12-16-20(18)26(44-29(36)41-8-3)22-21(25(16)43-28(35)40-7-2)23(32)15-10-9-11-17(38-5)19(15)24(22)33/h9-11,18,37H,6-8,12-13H2,1-5H3/t18-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXQIIZHCNWLB-PBYQXAPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858519 | |
Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,10,11-Triethylcarbonate Daunomycinone | |
CAS RN |
67665-61-6 | |
Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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